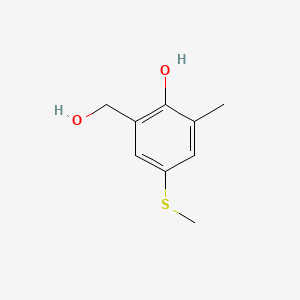

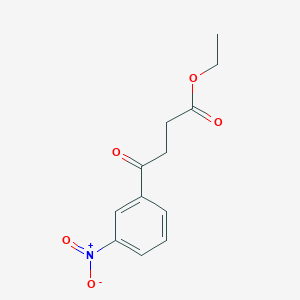

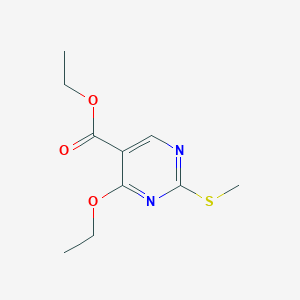

![molecular formula C12H15NO3 B1296423 4-[(2-Phenylacetyl)amino]butanoic acid CAS No. 2937-01-1](/img/structure/B1296423.png)

4-[(2-Phenylacetyl)amino]butanoic acid

Descripción general

Descripción

4-[(2-Phenylacetyl)amino]butanoic acid is a chemical compound with the molecular formula C12H15NO3 . It is used in scientific research and exhibits perplexing properties and diverse applications.

Molecular Structure Analysis

The molecular weight of 4-[(2-Phenylacetyl)amino]butanoic acid is 221.25 g/mol . The exact molecular structure is not provided in the searched resources.Aplicaciones Científicas De Investigación

Antidiabetic Potential

- New Indole Based Hybrid Oxadiazole Scaffolds with N-substituted Acetamides as Potent Anti-diabetic Agents

- This study involved the conversion of indolyl butanoic acid into various derivatives, including N-substituted derivatives. These molecules were tested for their antidiabetic potential, showing significant inhibition of the α-glucosidase enzyme, indicating potential as antidiabetic agents (Nazir et al., 2018).

Synthesis of Key Intermediates

- Synthesis of 4-(3-Amino-2-carboxy phenyl) Butanoic Acid

- This research describes the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid as a key intermediate for new thymidylate syntheses inhibitors. The method developed is noted for its low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).

Enzymatic Kinetic Resolution

- Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 degrees C

- This study optimized the kinetic resolution of 2-amino-4-phenyl-butane using CAL-B-catalyzed aminolysis, indicating the potential application in producing enantiomerically pure compounds (Nechab et al., 2007).

Inhibitors of Synaptosomal Uptake

- Competitive Inhibition of γ‐Aminobutyric Acid Synaptosomal Uptake by 4‐(4′‐Azidobenzoimidylamino)butanoic Acid

- This paper discusses the use of 4‐(4′‐Azidobenzoimidylamino)butanoic acid as an inhibitor of rat brain synaptosomal [3H]γ‐aminobutyric acid uptake, suggesting its potential in neuroscience research (Tunnicliff & Ngo, 1982).

Molecular Probes and Medicinal Chemistry

- (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids

- This research involves the synthesis of two distinct amino acids, which were then used in model peptides for sensitive detection by 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Amino Acid Synthesis

- Preparation of Homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid

- This study involved the synthesis of homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, demonstrating methods for producing various amino acids (Kosui et al., 1982).

Metabolic Studies in Microorganisms

- Organic Acids and Stable Isotope Metabolic Studies of a Thermophilic Sulfur-dependent Anaerobic Archaeon

- This paper describes the analysis of organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon, contributing to the understanding of microbial metabolism (Rimbault et al., 1993).

Propiedades

IUPAC Name |

4-[(2-phenylacetyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(13-8-4-7-12(15)16)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDZZEUGNIZNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319644 | |

| Record name | 4-[(2-phenylacetyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(2-Phenylacetyl)amino]butanoic acid | |

CAS RN |

2937-01-1 | |

| Record name | NSC348923 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(2-phenylacetyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

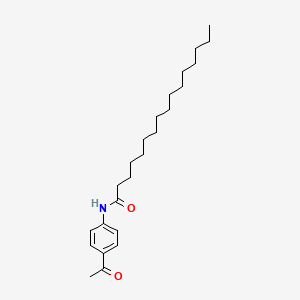

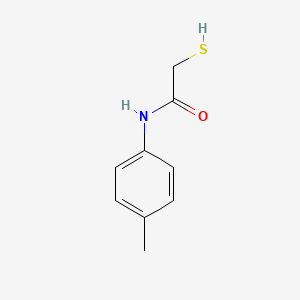

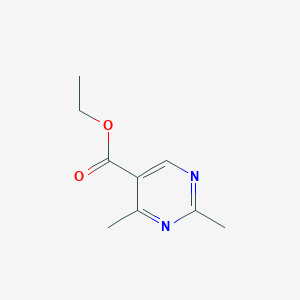

![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)

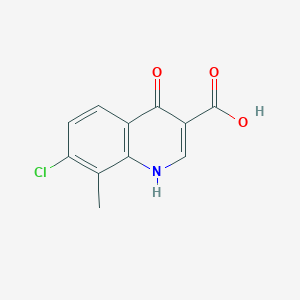

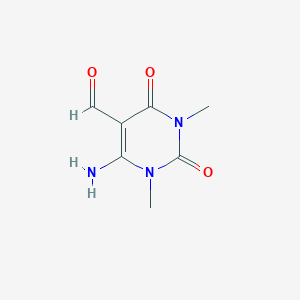

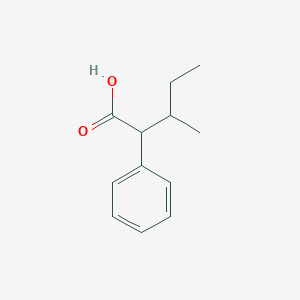

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)

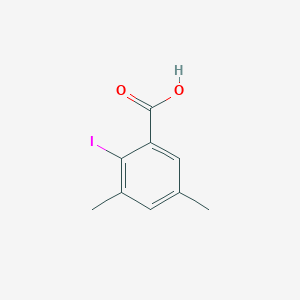

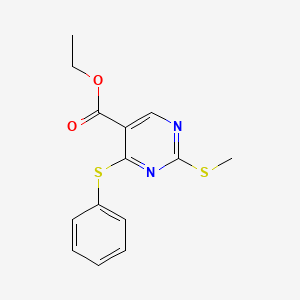

![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)